1,4-dimethyl-2-azabicyclo[2.1.1]hexane

Medicinal Chemistry Bioisostere Building Block

1,4-Dimethyl-2-azabicyclo[2.1.1]hexane (CAS 2680534-13-6) is a C1,C4-dimethylated derivative of the 2‑azabicyclo[2.1.1]hexane (aza‑BCH) scaffold. This saturated, nitrogen-containing bridged bicyclic system belongs to a compound class increasingly employed in medicinal chemistry as a three-dimensional bioisostere for pyrrolidine rings and for meta‑/ortho‑disubstituted benzenes.

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
CAS No. 2680534-13-6
Cat. No. B6185839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-dimethyl-2-azabicyclo[2.1.1]hexane
CAS2680534-13-6
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESCC12CC(C1)(NC2)C
InChIInChI=1S/C7H13N/c1-6-3-7(2,4-6)8-5-6/h8H,3-5H2,1-2H3
InChIKeyZGZRMQDHVGCERE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dimethyl-2-azabicyclo[2.1.1]hexane (CAS 2680534-13-6): Core Chemical Identity and Sourcing Context


1,4-Dimethyl-2-azabicyclo[2.1.1]hexane (CAS 2680534-13-6) is a C1,C4-dimethylated derivative of the 2‑azabicyclo[2.1.1]hexane (aza‑BCH) scaffold . This saturated, nitrogen-containing bridged bicyclic system belongs to a compound class increasingly employed in medicinal chemistry as a three-dimensional bioisostere for pyrrolidine rings and for meta‑/ortho‑disubstituted benzenes [1]. The aza‑BCH core is noted for its high fraction of sp³‑hybridized carbon (approximately 83% for the unsubstituted core), which is associated with improved physicochemical properties relative to flat aromatic counterparts [2].

Why Aza‑BCH Congeners Are Not Interchangeable: The Evidence Gap for 1,4-Dimethyl-2-azabicyclo[2.1.1]hexane Selection


Azabicyclo[2.1.1]hexane-based building blocks are not generic commodities. Substitution pattern, bridgehead functionalization, and N‑substitution profoundly influence conformational rigidity, exit‑vector geometry, lipophilicity (logD), and metabolic stability [1]. The 1,4‑dimethyl derivative introduces two bridgehead methyl groups that alter steric environment and basicity relative to the unsubstituted core and to regioisomeric variants (e.g., 2,4‑ or 3,5‑substitution). However, a systematic search of primary research papers, patents, and public databases reveals a complete absence of head‑to‑head comparative data quantifying the differential properties of 1,4‑dimethyl‑2‑azabicyclo[2.1.1]hexane against any specific analog [2]. Consequently, no evidence‑based claim of superiority or meaningful differentiation can currently be made for procurement decisions relying on published data.

1,4-Dimethyl-2-azabicyclo[2.1.1]hexane: Quantified Differentiation Evidence Status


Evidence Gap: No Direct Head‑to‑Head Comparator Data Available for 1,4-Dimethyl-2-azabicyclo[2.1.1]hexane

A systematic literature search (PubMed, SciFinder, Google Patents) for quantitative comparator studies containing 1,4‑dimethyl‑2‑azabicyclo[2.1.1]hexane yielded zero results [1]. The compound is cited only in vendor catalogs (benchchem, evitachem) and generic class‑level reviews, none of which provide measured physiochemical, pharmacokinetic, or target‑binding data for this specific derivative versus a defined analog . This constitutes a Class‑C Evidence Gap: no head‑to‑head data, no cross‑study comparable data, and no usable quantitative baselines exist within non‑excluded sources [2].

Medicinal Chemistry Bioisostere Building Block

1,4-Dimethyl-2-azabicyclo[2.1.1]hexane Application Scenarios Derived from Evidence


Synthetic Exploration of Bridgehead‑Substituted Aza‑BCH Chemical Space

The 1,4‑dimethyl‑2‑azabicyclo[2.1.1]hexane scaffold may serve as a compact, sp³‑rich core for exploratory medicinal chemistry programs where C1/C4 methylation is synthetically mandated [1]. Procurement is justified only when the synthetic route explicitly requires pre‑installed bridgehead methyl groups and no alternative aza‑BCH derivative can fulfill the design without additional synthetic steps. No evidence of target‑specific advantage is available [2].

Building Block for Divergent Scaffold‑Hopping Libraries

The compound can be used as a starting material for nitrogen‑deleting skeletal editing to afford bridge‑functionalized bicyclo[1.1.1]pentanes (BCPs), as demonstrated generically for aza‑BCHs [3]. The 1,4‑dimethyl substitution pattern may influence the skeletal editing outcome, but no published data on this specific derivative exist. Researchers must empirically validate conversion yields before committing to procurement.

Use as a Reference Standard in Absence of Peer Data

Given the total lack of published biological data, the compound’s primary valid use in 2026 is as an analytical reference or a synthetic intermediate whose performance must be internally benchmarked against other aza‑BCH derivatives . Procurement decisions should include an internal head‑to‑head comparison protocol.

Quote Request

Request a Quote for 1,4-dimethyl-2-azabicyclo[2.1.1]hexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.